molecular formula C12H12ClNO4 B11513442 5-Chloro-2-oxo-benzooxazole-3-carboxylic acid butyl ester

5-Chloro-2-oxo-benzooxazole-3-carboxylic acid butyl ester

Cat. No.: B11513442
M. Wt: 269.68 g/mol
InChI Key: HVJANDWNDVQMCC-UHFFFAOYSA-N
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Description

BUTYL 5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic or basic conditions to form the benzoxazole ring.

    Esterification: The final step involves the esterification of the carboxylate group with butanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to carry out the cyclization, chlorination, and esterification reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

BUTYL 5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ether).

    Hydrolysis: Acids (HCl, H2SO4) or bases (NaOH, KOH), water or alcohol as solvents.

Major Products Formed

    Substitution: Formation of substituted benzoxazole derivatives.

    Reduction: Formation of hydroxylated benzoxazole derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

BUTYL 5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BUTYL 5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxylic acid: Similar structure but lacks the butyl ester group.

    2-Oxo-2,3-dihydro-1,3-benzoxazole-3-carboxylic acid: Similar structure but lacks both the chlorine atom and the butyl ester group.

Uniqueness

BUTYL 5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is unique due to the presence of the butyl ester group, which can influence its solubility, reactivity, and biological activity. The combination of the chlorine atom and the butyl ester group provides distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

IUPAC Name

butyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C12H12ClNO4/c1-2-3-6-17-11(15)14-9-7-8(13)4-5-10(9)18-12(14)16/h4-5,7H,2-3,6H2,1H3

InChI Key

HVJANDWNDVQMCC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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